Methyl 4-(cinnamoylamino)benzoate
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Overview
Description
Methyl 4-(cinnamoylamino)benzoate is an organic compound with the molecular formula C17H15NO3 It is a derivative of benzoic acid and cinnamic acid, featuring a cinnamoyl group attached to the amino group of methyl 4-aminobenzoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(cinnamoylamino)benzoate typically involves the reaction of methyl 4-aminobenzoate with cinnamoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(cinnamoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The cinnamoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Methyl 4-(cinnamoylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(cinnamoylamino)benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit key enzymes involved in microbial metabolism. The compound’s anti-inflammatory effects could be linked to the inhibition of pro-inflammatory cytokines and signaling pathways.
Comparison with Similar Compounds
Methyl 4-(cinnamoylamino)benzoate can be compared with other similar compounds, such as:
Methyl 4-(benzoylamino)benzoate: Similar structure but with a benzoyl group instead of a cinnamoyl group.
Methyl 4-(methoxycarbonyl)benzoate: Lacks the cinnamoyl group, making it less complex.
Methyl 4-(aminomethyl)benzoate: Features an aminomethyl group instead of a cinnamoylamino group.
The uniqueness of this compound lies in its cinnamoyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H15NO3 |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
methyl 4-[[(E)-3-phenylprop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C17H15NO3/c1-21-17(20)14-8-10-15(11-9-14)18-16(19)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,18,19)/b12-7+ |
InChI Key |
VDMAMUWHQMFKON-KPKJPENVSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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